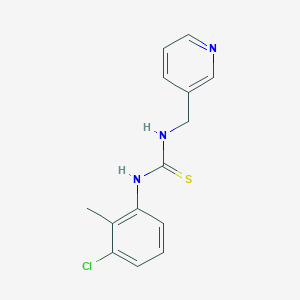

![molecular formula C14H17ClN2OS B5570706 2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5570706.png)

2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Synthesis Process : The synthesis of related compounds often involves complex chemical reactions. For example, N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide is synthesized using an aryllithium reaction with 14CO2 (Gawell, 2003). Similarly, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized for their anti-acetylcholinesterase activity, indicating a multi-step synthesis process (Sugimoto et al., 1990).

Molecular Structure Analysis

- Crystal Structure : The crystal structure of related compounds like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been determined using single-crystal X-ray diffraction data, highlighting key molecular features such as strong intramolecular hydrogen bonds (Saeed et al., 2010).

Chemical Reactions and Properties

- Chemical Behavior : Compounds similar to 2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide react with various chemical agents. For instance, 3-chloro-1-benzothiophene-2-carbonylchloride reacted with aromatic amines and other nucleophiles, indicating the reactivity of such compounds (Naganagowda & Petsom, 2011).

Physical Properties Analysis

- Stability and Form : The stability of compounds in this class can vary based on their molecular structure. For example, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide demonstrated stability in rat liver microsome studies, suggesting its physical robustness (Wei et al., 2000).

Chemical Properties Analysis

- Reactivity with Other Compounds : The reactivity of these compounds is highlighted in studies such as the synthesis of acetylcholinesterase inhibitors, where the introduction of different groups influenced the compound's activity (Sugimoto et al., 1992).

Aplicaciones Científicas De Investigación

Anti-acetylcholinesterase Activity

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to 2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide, demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and the basic quality of the piperidine nitrogen were crucial for enhanced activity. Compound 21, in particular, showed remarkable potency as an inhibitor of acetylcholinesterase, indicating potential application as an antidementia agent (Sugimoto et al., 1990).

Antimicrobial Activity

Research involving 3-chloro-1-benzothiophene-2-carbonylchloride, which shares a structural motif with the chemical , led to the synthesis of various 3-substituted quinazolinones. These compounds were evaluated for their antibacterial and antifungal activities, suggesting potential antimicrobial applications (Naganagowda & Petsom, 2011).

Serotonin 4 Receptor Agonist Activity

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives exhibited serotonin 4 (5-HT4) receptor agonist activity. These compounds, including Y-34959 and its analogs, showed promising pharmacological profiles for gastrointestinal motility, highlighting a therapeutic application area for related structures (Sonda et al., 2003).

Antioxidant Activity

The synthesis and characterization of N-(4-formylpiperazine-1-carbonothioyl)benzamide, a benzoylthiourea derivative, revealed good antioxidant activity. This finding supports the potential utility of similar compounds in oxidative stress-related conditions (Abosadiya, 2020).

Propiedades

IUPAC Name |

2-chloro-N-(4-methylpiperidine-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2OS/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUGITQNFXCNIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)

![N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5570649.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

![1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5570711.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)